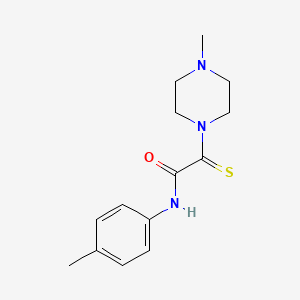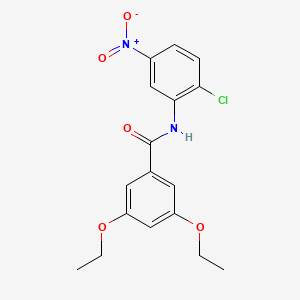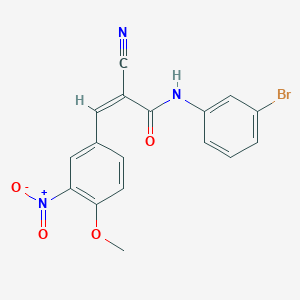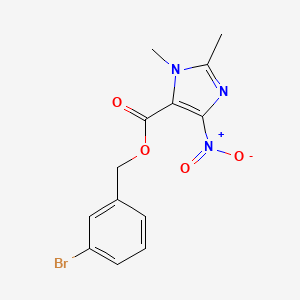![molecular formula C25H19N3O B5994249 4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-2-phenylquinoline](/img/structure/B5994249.png)
4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-2-phenylquinoline is a complex organic compound that features a benzimidazole moiety fused with a quinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-2-phenylquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The quinoline moiety can be introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an appropriate aldehyde . The final step involves coupling the benzimidazole and quinoline units under specific conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as crystallization and chromatography are scaled up to handle larger quantities of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-2-phenylquinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-2-phenylquinoline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-2-phenylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzimidazole moiety is known to interact with DNA, potentially leading to the disruption of DNA replication and transcription processes . Additionally, the quinoline structure can intercalate into DNA, further enhancing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Quinoline derivatives: Chloroquine and quinine are well-known quinoline derivatives used in the treatment of malaria.
Uniqueness
4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-2-phenylquinoline is unique due to its combined benzimidazole and quinoline structures, which confer a broad spectrum of biological activities and potential applications. This dual functionality makes it a versatile compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c1-16-12-23-24(13-17(16)2)28(15-26-23)25(29)20-14-22(18-8-4-3-5-9-18)27-21-11-7-6-10-19(20)21/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQGRTGWKANEBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[2-(2,4-difluorophenyl)ethyl]-1-(1H-imidazol-4-ylmethyl)piperidine](/img/structure/B5994172.png)


![2-(3,4-dimethylphenyl)-4-[(E)-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]iminomethyl]-5-methyl-1H-pyrazol-3-one](/img/structure/B5994198.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-3-furamide](/img/structure/B5994204.png)
![5-(4-ethylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5994211.png)

![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5994219.png)
![6-[2-(4-methylquinolin-2-yl)sulfanylpropanoyl]-4H-1,4-benzoxazin-3-one](/img/structure/B5994224.png)
![1-[2-methoxy-4-({[2-(6-methyl-2-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B5994230.png)
![3-(4-chlorophenyl)-7-(3-methylbutyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5994242.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5994258.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5994269.png)

